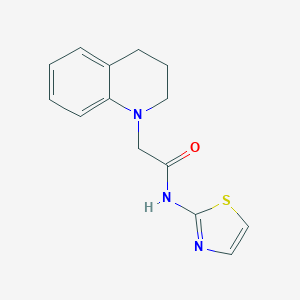

![molecular formula C14H20N2 B511855 [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine CAS No. 931991-16-1](/img/structure/B511855.png)

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enamine Chemistry and Synthesis

Research on enamine chemistry has demonstrated the transformation of cyclohexanone derivatives into enaminones through acylation and condensation reactions. These compounds undergo reduction to afford various aldehydes, alcohols, and amines, showcasing the utility of enamines in the synthesis of complex organic molecules (Carlsson & Lawesson, 1982).

Catalysis in Hydroxylation of Alkanes

Diiron(III) complexes with tridentate 3N ligands have been studied for their catalytic efficiency in the hydroxylation of alkanes. These complexes, incorporating pyridyl groups similar to "[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine", show promise as functional models for methane monooxygenases, offering insights into selective alkane oxidation processes (Sankaralingam & Palaniandavar, 2014).

Bioinspired Oxidation Catalysts

Vanadyl complexes with imidazole-rich ligands demonstrate capability in using hydrogen peroxide for oxidizing bromide and catalyzing the oxidation of hydrocarbons. This research highlights the potential of such complexes in mimicking enzymatic processes and contributing to green chemistry (Fernandez et al., 2009).

Synthesis of Heterocycles

A variety of heterocyclic compounds, such as imidazo[1,2-a]pyridines and thieno[2,3-b]pyridines, have been synthesized through condensation reactions involving amines and aldehydes. These syntheses demonstrate the role of amines similar to "[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine" in constructing complex heterocyclic frameworks (Ghorbani‐Vaghei & Amiri, 2014).

Polymerization Catalysts

Complexes of pyrazolyl compounds with zinc(II) have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study underscores the versatility of nitrogen-containing ligands in polymerization processes, potentially paving the way for sustainable polymer production (Matiwane, Obuah, & Darkwa, 2020).

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h4-5,7,9,11,16H,1-3,6,8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKAYQGAMZNKBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B511775.png)

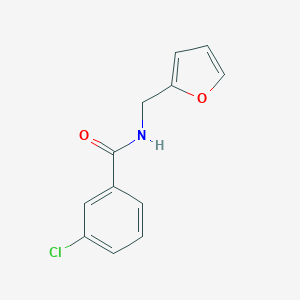

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511779.png)

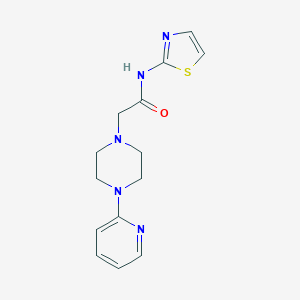

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511781.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511791.png)

![2-[4-(Oxolan-2-ylmethyl)-5-(2-thienyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B511802.png)

![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)

![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)

![2-[[5-(2-Chlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B511827.png)

![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)

![3-(3-fluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511858.png)

![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)